molecular formula C17H13BrN6O6 B414454 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE

Cat. No.: B414454
M. Wt: 477.2g/mol
InChI Key: WWKMIWQNONFYMN-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a phenylacetamide moiety linked to a pyridinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe phenylacetamide moiety is then attached via an amide coupling reaction, often using reagents like chloroacetyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the bromine atom could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, potentially leading to the discovery of new drugs.

    Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro and bromine substituents may play a role in modulating the compound’s binding affinity and specificity, while the pyrazole and pyridinyloxy groups could be involved in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is unique due to its combination of substituents and the presence of both pyrazole and pyridinyloxy groups

Properties

Molecular Formula

C17H13BrN6O6

Molecular Weight

477.2g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)acetamide

InChI

InChI=1S/C17H13BrN6O6/c1-10-16(18)17(24(28)29)21-22(10)9-15(25)20-11-5-12(23(26)27)7-14(6-11)30-13-3-2-4-19-8-13/h2-8H,9H2,1H3,(H,20,25)

InChI Key

WWKMIWQNONFYMN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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